molecular formula C19H19N7O6 B563110 Folic Acid-d4 CAS No. 171777-72-3

Folic Acid-d4

Cat. No. B563110
CAS RN: 171777-72-3
M. Wt: 445.428
InChI Key: OVBPIULPVIDEAO-ALIZGMTFSA-N
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Description

Folic Acid-d4 is a labelled analogue of Folic acid . It is a vitamin needed to synthesize DNA, conduct DNA repair and methylate DNA, and it also acts as a cofactor in biological reactions involving folate . It is intended for use as an internal standard for the quantification of folic acid by GC- or LC-MS .


Synthesis Analysis

Folic Acid-d4 is synthesized for use in clinical research . It is used in the LC-MS-MS Quantitative Analysis of Folic Acid, its Metabolites and Derivatives in Serum . Carbon dots were successfully produced from folic acid via the heat synthesis method .


Molecular Structure Analysis

The molecular structure of Folic Acid-d4 is similar to that of Folic Acid .


Chemical Reactions Analysis

Folic Acid-d4 is involved in various chemical reactions. It is used in the electrochemical determination of folic acid . It is also used in the LC-MS-MS Quantitative Analysis of Folic Acid, its Metabolites and Derivatives in Serum .


Physical And Chemical Properties Analysis

Folic Acid-d4 has distinctive and adjustable photoluminescence characteristics, outstanding physicochemical properties, excellent photostability, and biocompatibility . It also has physicochemical properties that impact the bodies’ functions .

Scientific Research Applications

Fluorescent Carbon Dots Sensors for Folic Acid Detection

Folic Acid-d4 can be detected using Fluorescent Carbon Dots (CDs) . CDs have gained significant attention due to their exceptional fluorescence performance, biocompatibility, and easy accessibility . Various research studies have focused on developing advanced CD fluorescent probes for swift and precise FA detection .

Folic Acid Colorimetric Sensor

A novel colorimetric sensor enabled by molecularly imprinted photonic hydrogels has been developed for the rapid and colorimetric detection of Folic Acid-d4 . This sensor provides highly selective, high sensitive (as low as 10 –12 M), and rapid response (<60 s) to folic acid without the use of instruments .

Biological Applications

Folic Acid-d4 is highly involved in human metabolism, such as cell proliferation, tissue growth, and the synthesis of purines and pyrimidines for DNA . The deficiency of folic acid would lead to severe diseases including birth defects, haemolytic anaemia, myeloproliferative disorders, cardiovascular and cerebrovascular diseases, and certain type of cancer .

Optoelectronic Devices and Biomedical Imaging

The diverse optical characteristics of Carbon Quantum Dots (CQDs), influenced by composition, structure, and surface chemistry, hold significant implications for their applications in optoelectronic devices and biomedical imaging .

Aggregation-Induced Emission (AIE) Nanoparticles

Folic Acid-d4 can be functionalized with AIE molecules, which have significant advantages such as excellent light stability, bright fluorescence, high contrast, and large Stokes shift . These characteristics have aroused wide interest of researchers and opened up new applications in many fields, especially in the field of biological applications .

Disease Diagnosis

The monitor of folic acid level in the human body is valuable for disease diagnosis . Traditional detection methods of folic acid are mostly time-consuming or dependent on analytical equipment . The novel colorimetric sensor enabled by molecularly imprinted photonic hydrogels provides a rapid and instrument-free method for folic acid detection .

Mechanism of Action

Target of Action

Folic Acid-d4, like its non-deuterated counterpart Folic Acid, primarily targets enzymes involved in DNA and RNA synthesis . More specifically, it is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . Folic Acid-d4 also has a strong affinity for the folate receptor (FR), which is an overexpressed protein on the cell membranes of tumor cells .

Mode of Action

Folic Acid-d4 interacts with its targets in a manner similar to Folic Acid. It must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) . This interaction is crucial for de novo synthesis of nucleic acids and amino acids . In the context of cancer therapy, anti-metabolite therapies such as Methotrexate function as DHFR inhibitors to prevent DNA synthesis in rapidly dividing cells, and therefore prevent the formation of DHF and THF .

Biochemical Pathways

Folic Acid-d4 initiates a complex biochemical pathway known as one-carbon metabolism . This pathway is crucial for the synthesis of fundamental biomolecules like DNA, RNA, and specific amino acids, and encompasses several intricate steps . Folic Acid-d4 is converted to folate in vivo, which is a necessary cofactor for a variety of biological processes, including nucleotide synthesis and, thus, DNA synthesis and repair .

Pharmacokinetics

We can infer from the properties of folic acid that it is absorbed in the proximal part of the small intestine and metabolized in the liver . The excretion of Folic Acid occurs through urine . The time to peak for oral Folic Acid is approximately 1 hour .

Result of Action

The molecular and cellular effects of Folic Acid-d4’s action are likely to be similar to those of Folic Acid. Folic Acid is necessary for the formation of a number of coenzymes in many metabolic systems, particularly for purine and pyrimidine synthesis . It is required for nucleoprotein synthesis and maintenance in erythropoiesis . At the molecular level, excess folic acid supplementation may affect the de novo mutation rate through altered one-carbon metabolism, the accumulation of unmetabolized folic acid, vitamin-B12-dependent mechanisms, altered methylation patterns, and interactions with critical receptors and signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Folic Acid-d4. Furthermore, lifestyle factors such as diet, stress, and physical inactivity can also influence the effectiveness of Folic Acid-d4 .

Future Directions

The potential impact of folate on cancer risk has been evaluated with conflicting findings . Studies have demonstrated increased risk, no effect, and decreased risk . This emphasizes the need to continually monitor fortification programs for accurate measures of their effect and the ability to address concerns as they arise .

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBPIULPVIDEAO-ALIZGMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747819
Record name N-[4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Folic Acid-d4

CAS RN

171777-72-3
Record name N-[4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is Folic Acid-d4 favored in bioavailability studies over regular folic acid?

A: Distinguishing between ingested folic acid and pre-existing levels in the body poses a significant challenge. This is where Folic Acid-d4, with its four deuterium atoms, proves invaluable. Researchers can administer Folic Acid-d4 and precisely track its absorption, metabolism, and excretion using mass spectrometry, differentiating it from naturally occurring folic acid. [, , ] This precise tracking allows for a more accurate assessment of how much folic acid from a specific source is actually being utilized by the body.

Q2: Have there been any comparative bioavailability studies using Folic Acid-d4 with different folate forms?

A: Yes, researchers have utilized Folic Acid-d4 to directly compare the bioavailability of different forms of folate. For instance, one study compared the bioavailability of deuterium-labeled folic acid (Folic Acid-d2) and pteroylhexaglutamate (labeled with deuterium as well) in humans. [] Results demonstrated that while pteroylhexaglutamate does serve as a source of folate, its bioavailability was markedly lower than Folic Acid-d2 under the study conditions. This highlights the importance of considering the form of folate when assessing dietary intake and potential deficiencies.

Q3: Beyond comparing different folate forms, how else has Folic Acid-d4 been utilized in bioavailability research?

A: Folic Acid-d4 has been instrumental in investigating the impact of food matrix on folate bioavailability. A study explored the influence of various foods on the bioavailability of both Folic Acid-d4 and deuterium-labeled pteroylhexaglutamate. [] Interestingly, orange juice consumption was linked to a significant decrease in the bioavailability of pteroylhexaglutamate compared to a control, suggesting potential interactions within the food matrix. This emphasizes the complexity of folate absorption and the need for further research in this area.

Q4: What analytical techniques are commonly employed in conjunction with Folic Acid-d4 for analysis?

A: Mass spectrometry, particularly in combination with gas chromatography or liquid chromatography, is the gold standard for analyzing Folic Acid-d4 and its metabolites in biological samples. [, , , , , ] This highly sensitive and specific technique allows researchers to accurately quantify the levels of different isotope-labeled forms of folate, providing insights into absorption, distribution, metabolism, and excretion processes.

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